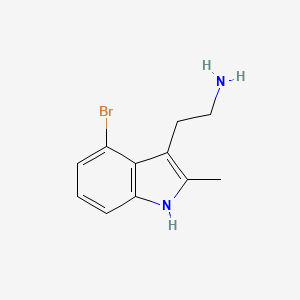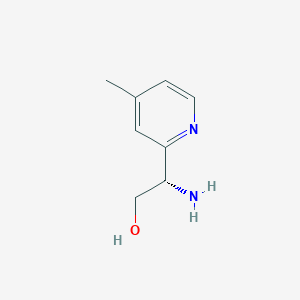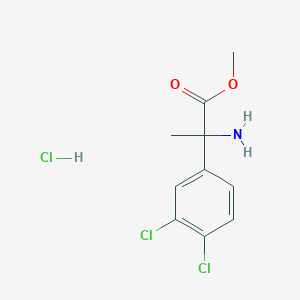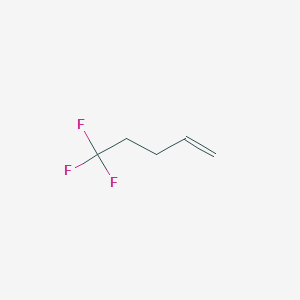
6-hydroxy-7-Benzoxazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-1,3-benzoxazole-7-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-benzoxazole-7-carbaldehyde typically involves the reaction of 2-aminophenol with an appropriate aldehyde under specific conditions. One common method is the FeCl3-catalyzed aerobic oxidation reaction, where 2-aminophenol reacts with 1-formyl-o-carborane in toluene at 110°C for 24 hours to yield the desired product . Another method involves the use of SrCO3 as a catalyst for the synthesis of benzoxazole derivatives from 2-aminophenol and substituted benzaldehyde via a grindstone method using a mortar and pestle at room temperature for 20 minutes in solvent-free conditions .
Industrial Production Methods
Industrial production methods for 6-hydroxy-1,3-benzoxazole-7-carbaldehyde may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-1,3-benzoxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzoxazole compounds with various functional groups .
Aplicaciones Científicas De Investigación
6-hydroxy-1,3-benzoxazole-7-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-1,3-benzoxazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular dynamics simulations have shown that benzoxazole derivatives can exhibit strong binding affinities with various biological targets, suggesting potential antiviral, anticancer, and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-hydroxy-1,3-benzoxazole-7-carbaldehyde include other benzoxazole derivatives such as:
- 2-aminophenol
- 1-formyl-o-carborane
- Benzoxazole-2-carboxylic acid
- 2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
6-hydroxy-1,3-benzoxazole-7-carbaldehyde is unique due to its specific functional groups (hydroxyl and aldehyde) that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H5NO3 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
6-hydroxy-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-3-5-7(11)2-1-6-8(5)12-4-9-6/h1-4,11H |
Clave InChI |
BGJSAVIUHHSOEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1N=CO2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


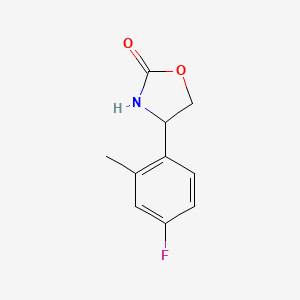

![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)





![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
